[1,1'-Biphenyl]-3,3',5,5'-tetramine
Description
[1,1'-Biphenyl]-3,3',5,5'-tetramine (CAS 7411-49-6 as tetrahydrochloride) is a biphenyl derivative with four amine groups at the 3,3',5,5' positions. Its molecular formula is C₁₂H₁₈Cl₄N₄ (tetrahydrochloride form), and it has a molecular weight of 360.11 g/mol . The compound exhibits a rigid biphenyl backbone, with amine groups enabling hydrogen bonding, metal coordination, and participation in covalent bond formation. This structure makes it valuable in materials science, particularly in coordination polymers and covalent organic frameworks (COFs). Its hydrochloride form enhances water solubility, broadening its applicability in biological and industrial settings .
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
5-(3,5-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H,13-16H2 |
InChI Key |
AUSJTZCDDYIJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetramine typically involves the nitration of biphenyl followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,3’,5,5’-tetramine may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’,5,5’-tetramine can undergo oxidation reactions, where the amine groups are converted to nitro or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives with varying degrees of hydrogenation.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-3,3’,5,5’-tetramine is used as a building block for synthesizing more complex molecules
Biology: The compound’s amine groups make it a candidate for biological studies, particularly in the development of pharmaceuticals and bioactive molecules. It can be used to design drugs that target specific biological pathways.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-3,3’,5,5’-tetramine are explored for their potential therapeutic effects. Research is ongoing to understand its role in treating diseases and developing new medications.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,3’,5,5’-tetramine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Functional Group Variations
Methyl-Substituted Analog: 3,3',5,5'-Tetramethylbenzidine (TMB)
- Structure : Replaces amine groups with methyl groups (3,3',5,5'-tetramethyl).
- Molecular Formula : C₁₆H₂₀N₂; Molecular Weight : 240.35 g/mol .
- Properties : Methyl groups reduce polarity, increasing hydrophobicity. Lacks reactive sites for covalent bonding.
- Applications : Widely used as a chromogenic substrate in ELISA assays due to its stable oxidation products .
Chlorinated Analog: 3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diamine
- Structure : Chlorine atoms at 3,3' positions; amines at 4,4' positions.
- Molecular Formula : C₁₂H₁₀Cl₂N₂; Molecular Weight : 265.13 g/mol .
- Properties : Electronegative chlorine atoms enhance electronic delocalization, affecting redox behavior.
- Applications: Potential use in dye synthesis and as a monomer for conductive polymers .
Aldehyde-Functionalized Analog: [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde
- Structure : Aldehyde groups at 3,3',5,5' positions.
- Molecular Formula : C₁₆H₁₀O₄; Molecular Weight : 266.25 g/mol .
- Properties : Aldehydes enable Schiff base reactions, useful in COF synthesis.
- Applications : Employed in COFs for chromium adsorption and CO₂ reduction .
Hydroxylated Analog: [1,1'-Biphenyl]-3,3',5,5'-tetrol
Positional Isomerism Effects
2,2'-Biphenyldiamine
- Structure : Amine groups at 2,2' positions.
- Molecular Formula : C₁₂H₁₂N₂; Molecular Weight : 184.24 g/mol .
- Properties : Reduced symmetry compared to 3,3',5,5'-tetramine; steric hindrance limits planar configurations.
- Applications : Intermediate in pharmaceutical synthesis .
3,3',4,4'-Tetramethyl-1,1'-biphenyl (3n)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
